molecular formula C12H10N2O2 B15055659 Methyl [2,3'-bipyridine]-3-carboxylate

Methyl [2,3'-bipyridine]-3-carboxylate

Cat. No.: B15055659
M. Wt: 214.22 g/mol
InChI Key: YPXXBAVSCPHPDE-UHFFFAOYSA-N
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Description

Methyl [2,3’-bipyridine]-3-carboxylate is a bipyridine derivative, a class of compounds known for their extensive use in various fields such as coordination chemistry, catalysis, and materials science. Bipyridine derivatives are characterized by the presence of two pyridine rings connected by a single bond, which can coordinate with metal ions, making them valuable ligands in transition-metal catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bipyridine derivatives, including Methyl [2,3’-bipyridine]-3-carboxylate, typically involves coupling reactions. Common methods include:

Industrial Production Methods

Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Electrochemical methods and the use of sulfur and phosphorus compounds have also been explored to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl [2,3’-bipyridine]-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl [2,3’-bipyridine]-3-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing processes such as catalysis and electron transfer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [2,3’-bipyridine]-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and coordination properties. This makes it a valuable compound for specialized applications in research and industry .

Biological Activity

Methyl [2,3'-bipyridine]-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and its role as a ligand in coordination chemistry.

Chemical Structure and Properties

This compound features a bipyridine structure with a carboxylate group. Its molecular formula is C11H10N2O2C_{11}H_{10}N_{2}O_2 and it has a molecular weight of approximately 202.21 g/mol. The unique arrangement of the methyl and carboxylate groups contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may be linked to its ability to coordinate with metal ions. This property enhances its potential as a therapeutic agent in biochemical pathways.
  • Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
  • Cytotoxic Effects : Preliminary findings suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology.

Enzyme Inhibition Studies

This compound has been investigated for its enzyme inhibition capabilities. For instance, it has shown promising results in inhibiting certain dehydrogenases and kinases, which are critical in metabolic pathways. The mechanism appears to involve coordination with metal ions within the enzyme's active site.

Antimicrobial Activity

A study conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined against common pathogens such as Escherichia coli and Staphylococcus aureus, showing effective inhibition comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotic
E. coli50Comparable to Ciprofloxacin
S. aureus40Comparable to Methicillin
Pseudomonas aeruginosa60Comparable to Gentamicin

Cytotoxicity Assessments

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it demonstrated significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cells.

Cell LineIC50 (µM)
MCF-715
PC-320
HCT-11625

These findings suggest that the compound may induce apoptosis in cancer cells, although further studies are needed to elucidate the underlying mechanisms.

Case Studies and Applications

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Formulations : The compound has been incorporated into formulations aimed at treating infections caused by resistant bacterial strains.
  • Cancer Therapeutics : Ongoing research is exploring its use as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 2-pyridin-3-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-5-3-7-14-11(10)9-4-2-6-13-8-9/h2-8H,1H3

InChI Key

YPXXBAVSCPHPDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C2=CN=CC=C2

Origin of Product

United States

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